![molecular formula C21H17F3N4O2 B15005882 7-benzyl-3-methyl-1-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15005882.png)
7-benzyl-3-methyl-1-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-BENZYL-3-METHYL-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a purine base structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of trifluoromethyl and benzyl groups in its structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-BENZYL-3-METHYL-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common approach is the condensation of a purine derivative with a benzyl halide and a trifluoromethyl-substituted benzyl halide under basic conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a strong base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-BENZYL-3-METHYL-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl and trifluoromethyl groups using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
7-BENZYL-3-METHYL-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of 7-BENZYL-3-METHYL-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine: A purine derivative with stimulant properties.
Theobromine: Another purine derivative found in cocoa.
Allopurinol: A purine analog used to treat gout.
Uniqueness
7-BENZYL-3-METHYL-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to the presence of both benzyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity compared to other purine derivatives. These structural features make it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C21H17F3N4O2 |
|---|---|
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
7-benzyl-3-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione |
InChI |
InChI=1S/C21H17F3N4O2/c1-26-18-17(27(13-25-18)11-14-6-3-2-4-7-14)19(29)28(20(26)30)12-15-8-5-9-16(10-15)21(22,23)24/h2-10,13H,11-12H2,1H3 |
InChI-Schlüssel |
JLGIWOHNZXNFHN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC(=CC=C3)C(F)(F)F)N(C=N2)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12-[2-(trifluoromethyl)phenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B15005799.png)
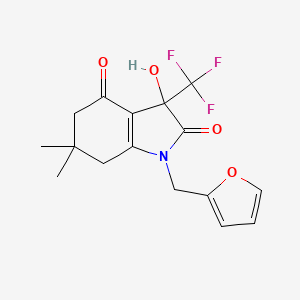
![Methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15005825.png)
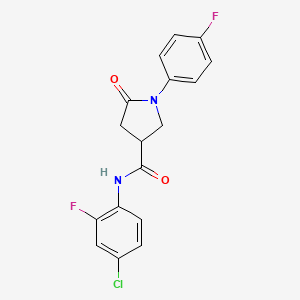
![3-(Adamantan-1-YL)-6-amino-4-(furan-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B15005832.png)
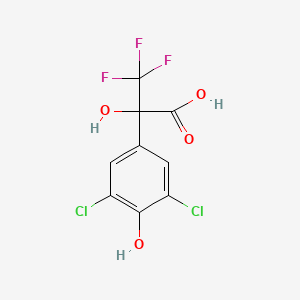
![Ethyl 3,5,6-trichloro-4-{[4-(diethylamino)phenyl]amino}pyridine-2-carboxylate](/img/structure/B15005834.png)
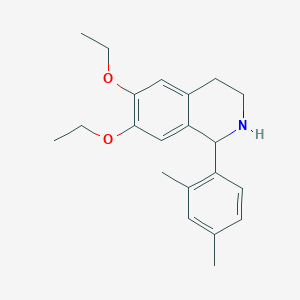
![N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B15005844.png)
![(4-{[(2-Chloro-5-methoxyphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B15005847.png)
![10-isobutyryl-11-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15005854.png)
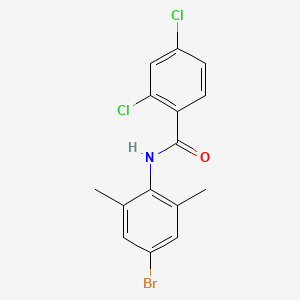
![2-Methyl-4-(4-phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B15005857.png)
![5-Methyl-4-{[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B15005861.png)
